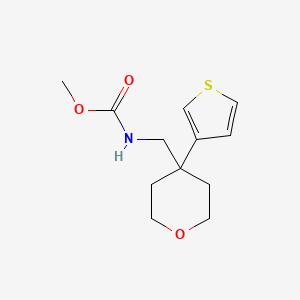

methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

Description

Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is an organic compound that features a complex structure with a thiophene ring, a tetrahydropyran ring, and a carbamate group

Properties

IUPAC Name |

methyl N-[(4-thiophen-3-yloxan-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-15-11(14)13-9-12(3-5-16-6-4-12)10-2-7-17-8-10/h2,7-8H,3-6,9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJOPMUQIDQTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CCOCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves multiple steps. One common approach is to start with the thiophene derivative and introduce the tetrahydropyran ring through a series of reactions, including cyclization and hydrogenation. The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted carbamates.

Scientific Research Applications

Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl tetrahydro-2H-pyran-4-carboxylate: Similar structure but lacks the thiophene ring.

Tetrahydropyran: Contains the tetrahydropyran ring but lacks the carbamate and thiophene groups.

Thiophene derivatives: Compounds with the thiophene ring but different functional groups.

Uniqueness

Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to its combination of a thiophene ring, a tetrahydropyran ring, and a carbamate group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Biological Activity

Methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H15NO3S

- Molecular Weight : 271.33 g/mol

The presence of a thiophene ring and a tetrahydropyran moiety contributes to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of Tetrahydropyran : Starting with appropriate aldehydes and alcohols.

- Thiophene Substitution : Introducing the thiophene group via electrophilic substitution.

- Carbamate Formation : Reacting the resulting intermediate with methyl isocyanate to form the carbamate.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating inhibitory effects comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases.

Neuroprotective Effects

Research into neuroprotective properties indicates that this compound may offer protective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent publication explored the antimicrobial efficacy of various carbamates, including this compound, against resistant bacterial strains. Results showed promising activity, warranting further investigation into its potential as a therapeutic agent .

- Anticancer Mechanisms : A study focused on the apoptosis-inducing properties of this compound in human cancer cell lines revealed that it significantly upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins .

- Neuroprotection in Animal Models : Experimental models demonstrated that administration of this compound prior to neurotoxic insult led to a marked decrease in neuronal loss and behavioral deficits .

Q & A

Q. What are the established synthetic routes for methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step protocols:

Formation of the tetrahydropyran-thiophene core : Cyclization of epoxides or ring-opening of tetrahydrofuran derivatives under acidic conditions can yield the 4-(thiophen-3-yl)tetrahydro-2H-pyran scaffold .

Introduction of the carbamate group : Reacting the primary amine intermediate (generated via reductive amination or nucleophilic substitution) with methyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .

Key intermediates :

- 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-carbaldehyde (for subsequent reductive amination).

- (4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methanamine (prior to carbamate formation).

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the tetrahydropyran ring (e.g., axial vs. equatorial substituents) and thiophene attachment. Peaks near δ 3.5–4.0 ppm (pyran oxygen neighbors) and δ 6.5–7.5 ppm (thiophene protons) are diagnostic .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the carbamate group (loss of CO₂CH₃).

- Infrared Spectroscopy (IR) : Detect carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HPLC/Purity Analysis : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% for biological assays) .

Advanced Questions

Q. How can computational methods predict the biological activity of this compound and guide experimental design?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the carbamate’s hydrogen-bonding potential and thiophene’s hydrophobic interactions .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs. For example, bulky substituents on the pyran ring may improve membrane permeability .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis targets .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

Methodological Answer:

- Comparative Structure-Activity Relationship (SAR) :

- Variation of substituents : Test derivatives with modified carbamate groups (e.g., ethyl vs. methyl) or thiophene regioisomers (2- vs. 3-thiophene) to isolate pharmacophoric elements .

- In vitro Assays : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to rule out assay-specific artifacts. For example, discrepancies in IC₅₀ values may arise from differences in cellular uptake .

- Metabolic Stability Testing : Compare hepatic microsome degradation rates to determine if conflicting in vivo data stem from pharmacokinetic variability .

Q. How can Design of Experiments (DoE) optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Factor Screening : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For carbamate formation, solvent choice (THF vs. DCM) and base stoichiometry are critical .

- Response Surface Methodology (RSM) : Model interactions between temperature (40–80°C) and reaction time (2–12 hrs) to identify maxima in yield. Central composite designs are effective for non-linear relationships .

- Robustness Testing : Validate optimized conditions with ±10% variations in reagent concentrations to ensure reproducibility .

Q. What analytical approaches differentiate stereoisomers or polymorphs of this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers. Retention times and peak splitting confirm stereochemical purity .

- X-ray Crystallography : Determine absolute configuration of single crystals grown via slow evaporation (e.g., in ethyl acetate/hexane). Compare with computational predictions (e.g., Mercury software) .

- DSC/TGA : Monitor melting points and decomposition profiles to identify polymorphic forms. Differences >5°C in melting points suggest distinct crystal lattices .

Q. How do reaction conditions influence regioselectivity during functionalization of the tetrahydropyran-thiophene core?

Methodological Answer:

- Acid-Catalyzed Reactions : Protic acids (e.g., H₂SO₄) favor electrophilic substitution at the thiophene’s β-position due to directing effects .

- Metal-Mediated Coupling : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura cross-coupling at the pyran’s 4-position but require anhydrous, oxygen-free conditions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for nucleophilic attacks on the carbamate group .

Q. Tables for Key Data

| Synthetic Step | Key Conditions | Yield Range | Reference |

|---|---|---|---|

| Pyran-thiophene core formation | H₂SO₄, reflux, 6 hrs | 45–60% | |

| Carbamate introduction | Methyl chloroformate, Et₃N, DCM, 0°C→RT | 70–85% |

| Analytical Technique | Critical Parameters | Diagnostic Data |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Integration of pyran H4 (δ 3.8–4.2 ppm) | Confirms substitution pattern |

| HRMS (ESI+) | m/z calc. for C₁₃H₁₇NO₃S: 281.0921 | [M+H]⁺ = 281.0923 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.